11α,12β-Di-O-acetyltenacigenin B

Description

BenchChem offers high-quality 11α,12β-Di-O-acetyltenacigenin B suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 11α,12β-Di-O-acetyltenacigenin B including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

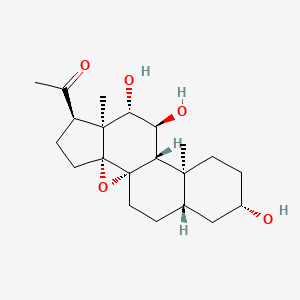

IUPAC Name |

1-[(1S,3R,6R,7S,8S,9S,10S,11S,14S,16S)-8,9,14-trihydroxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-6-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32O5/c1-11(22)14-6-9-21-19(14,3)17(25)15(24)16-18(2)7-5-13(23)10-12(18)4-8-20(16,21)26-21/h12-17,23-25H,4-10H2,1-3H3/t12-,13-,14-,15-,16+,17+,18-,19-,20-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWXVLSDGEDMLQU-APDNMBNPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCC23C1(C(C(C4C2(O3)CCC5C4(CCC(C5)O)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@@H]1CC[C@@]23[C@@]1([C@@H]([C@H]([C@H]4[C@@]2(O3)CC[C@@H]5[C@@]4(CC[C@@H](C5)O)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Elucidation of the Molecular Structure of 11α,12β-Di-O-acetyltenacigenin B: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

11α,12β-Di-O-acetyltenacigenin B is a derivative of tenacigenin B, a polyoxypregnane steroid that forms the aglycone core of numerous steroidal glycosides isolated from plants of the Marsdenia genus. These compounds have garnered significant interest in the scientific community due to their potential pharmacological activities. The precise structural determination of these natural products is a critical step in understanding their structure-activity relationships and potential for drug development.

I. Isolation and Purification

The initial step in the structural analysis of a natural product is its isolation and purification from the source material, typically the roots or stems of Marsdenia tenacissima.

Experimental Protocol: A Generalized Approach

-

Extraction: The dried and powdered plant material is subjected to solvent extraction, commonly using methanol (B129727) or ethanol, to obtain a crude extract.

-

Partitioning: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607), ethyl acetate, and n-butanol, to separate compounds based on their polarity. The fraction containing the target compound is identified through preliminary analysis like thin-layer chromatography (TLC).

-

Chromatography: The enriched fraction undergoes a series of chromatographic separations to isolate the pure compound.

-

Column Chromatography: Silica gel or reversed-phase C18 column chromatography is used for initial separation.

-

High-Performance Liquid Chromatography (HPLC): Final purification is typically achieved using preparative or semi-preparative HPLC, yielding the pure 11α,12β-Di-O-acetyltenacigenin B.

-

II. Spectroscopic Analysis for Structure Elucidation

The determination of the molecular structure heavily relies on a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

A. Mass Spectrometry (MS)

High-resolution mass spectrometry is employed to determine the elemental composition and molecular weight of the compound.

Experimental Protocol:

-

Technique: High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a common method.

-

Data Acquired: The precise mass-to-charge ratio (m/z) of the molecular ion is measured.

Data Presentation:

The molecular formula is deduced from the accurate mass measurement. For 11α,12β-Di-O-acetyltenacigenin B, the expected data would be presented as follows:

| Parameter | Expected Value |

| Molecular Formula | C₂₅H₃₆O₇ |

| Calculated Mass | [M+Na]⁺ (or other adducts) |

| Measured Mass (m/z) | A value very close to the calculated mass |

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structure elucidation, providing detailed information about the carbon-hydrogen framework and the connectivity of atoms. A suite of 1D and 2D NMR experiments is necessary for a complete structural assignment.

Experimental Protocol:

-

Solvent: Deuterated chloroform (CDCl₃) or methanol (CD₃OD) is typically used.

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the spectra.

-

Experiments:

-

1D NMR: ¹H NMR and ¹³C NMR.

-

2D NMR: Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY).

-

Data Presentation and Interpretation:

The chemical shifts (δ) are reported in parts per million (ppm). The following tables illustrate the expected ¹H and ¹³C NMR data for the tenacigenin B core and the acetyl groups.

Table 1: Hypothetical ¹H NMR Data for 11α,12β-Di-O-acetyltenacigenin B

| Position | δH (ppm) | Multiplicity | J (Hz) |

| 11-H | ~5.0-5.2 | m | |

| 12-H | ~4.8-5.0 | m | |

| 18-CH₃ | ~0.9-1.1 | s | |

| 19-CH₃ | ~1.1-1.3 | s | |

| 21-CH₃ | ~2.0-2.2 | s | |

| 11-OAc | ~2.0-2.1 | s | |

| 12-OAc | ~2.1-2.2 | s | |

| ... | ... | ... | ... |

Table 2: Hypothetical ¹³C NMR Data for 11α,12β-Di-O-acetyltenacigenin B

| Position | δC (ppm) |

| C-11 | ~70-75 |

| C-12 | ~75-80 |

| C-13 | ~40-45 |

| C-18 | ~15-20 |

| C-19 | ~20-25 |

| C-20 | ~200-210 |

| C-21 | ~25-30 |

| 11-OAc (C=O) | ~170-172 |

| 11-OAc (CH₃) | ~20-22 |

| 12-OAc (C=O) | ~170-172 |

| 12-OAc (CH₃) | ~20-22 |

| ... | ... |

III. Structure Elucidation Workflow

The following diagram illustrates the logical workflow for the structure elucidation of a novel natural product like 11α,12β-Di-O-acetyltenacigenin B.

IV. Conclusion

The structure elucidation of 11α,12β-Di-O-acetyltenacigenin B is a systematic process that begins with its isolation and purification from a natural source. A combination of mass spectrometry and a comprehensive suite of 1D and 2D NMR experiments is then employed to piece together its molecular architecture. HRESIMS provides the molecular formula, while ¹H and ¹³C NMR identify the types and numbers of protons and carbons. 2D NMR experiments like COSY, HSQC, and HMBC are crucial for establishing the connectivity between atoms, and NOESY is used to determine the relative stereochemistry. Through the careful analysis of these spectroscopic data, the unambiguous structure of 11α,12β-Di-O-acetyltenacigenin B can be confidently determined, paving the way for further investigation into its biological properties.

The Botanical Treasury: An In-depth Technical Guide to 11α,12β-Di-O-acetyltenacigenin B from Marsdenia tenacissima

For Researchers, Scientists, and Drug Development Professionals

Abstract

11α,12β-Di-O-acetyltenacigenin B, a C21 steroidal aglycone, has emerged as a compound of significant interest within the scientific community, primarily due to its potential therapeutic applications. This technical guide provides a comprehensive overview of its natural source, isolation methodologies, and known biological activities. The primary natural source of this compound is the plant Marsdenia tenacissima, a perennial vine traditionally used in folk medicine. This document details a representative protocol for the extraction and purification of 11α,12β-Di-O-acetyltenacigenin B and presents quantitative data on the bioactivity of related compounds. Furthermore, it elucidates the compound's proposed mechanisms of action, including the inhibition of P-glycoprotein (P-gp) and modulation of the Hedgehog signaling pathway, through detailed diagrams. This guide is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Natural Source

The exclusive identified natural source of 11α,12β-Di-O-acetyltenacigenin B is the plant Marsdenia tenacissima (Roxb.) Wight et Arn., belonging to the Apocynaceae family.[1][2][3] This climbing shrub is predominantly found in the southwestern regions of China and has a history of use in traditional medicine for treating a variety of ailments, including tumors.[4] The stems and roots of M. tenacissima are rich in a class of compounds known as C21 steroids and their glycosides, with tenacigenin B derivatives being among the major bioactive constituents.[1][4][5]

Quantitative Data

The following tables summarize the available quantitative data for 11α,12β-Di-O-acetyltenacigenin B and its closely related derivatives isolated from Marsdenia tenacissima. It is important to note that specific yield data for 11α,12β-Di-O-acetyltenacigenin B is not extensively reported in the reviewed literature; however, yields of similar compounds provide a valuable reference.

Table 1: Isolation Yield of Tenacigenin B Derivatives from Marsdenia tenacissima

| Compound | Plant Part | Extraction Method | Yield | Reference |

| 11α-O-tigloyl-12β-O-acetyltenacigenin B | Stems | 95% Ethanol (B145695) Extraction, followed by chromatography | 10.5 mg from an unspecified amount of plant material | Not specified |

| Tenacigenin A | Stems | Chloroform (B151607) extraction, Sephadex LH-20, preparative LC-MS | 3.0 mg from 20 mg of a fraction | [6] |

| Tenacigenin B | Stems | Chloroform extraction, Sephadex LH-20, preparative LC-MS | 2.0 mg from 20 mg of a fraction | [6] |

| 17β-tenacigenin B | Stems | Chloroform extraction, Sephadex LH-20, preparative LC-MS | 3.0 mg from 20 mg of a fraction | [6] |

Table 2: In Vitro Cytotoxicity of Tenacigenin B Derivatives Against Cancer Cell Lines

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| Marsectohexol derivative | A549 (Lung Cancer) | Not specified | 5.2 | Not specified |

| 11α-O-benzoyl-12β-O-acetyltenacigenin B | HepG2/Dox (Doxorubicin-resistant liver cancer) | Reversal of Doxorubicin resistance | 39 µM (concentration used for sensitization) | [7] |

| Tenacissimoside A | HepG2/Dox (Doxorubicin-resistant liver cancer) | Reversal of Doxorubicin resistance | 25 µM (concentration used for sensitization) | [7] |

| Unspecified Tenacigenin B derivatives | Various cancer cell lines | Not specified | 10 - 50 | [8] |

Experimental Protocols

The following is a generalized protocol for the isolation and purification of 11α,12β-Di-O-acetyltenacigenin B from the stems of Marsdenia tenacissima, compiled from various reported methodologies.[1][2][6][9][10]

Plant Material and Extraction

-

Plant Material: The dried stems of Marsdenia tenacissima are collected and ground into a coarse powder.

-

Extraction: The powdered plant material is extracted exhaustively with 95% ethanol or chloroform at room temperature. The extraction is typically repeated multiple times to ensure complete recovery of the compounds. The solvent is then evaporated under reduced pressure to yield a crude extract.

Fractionation and Purification

-

Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate (B1210297), and n-butanol, to separate compounds based on their polarity. The C21 steroidal aglycones are typically enriched in the chloroform or ethyl acetate fraction.

-

Column Chromatography: The bioactive fraction (e.g., chloroform extract) is subjected to column chromatography for further separation.

-

Silica (B1680970) Gel Chromatography: The extract is loaded onto a silica gel column and eluted with a gradient of solvents, commonly a mixture of n-hexane and ethyl acetate or chloroform and methanol (B129727), with increasing polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Sephadex LH-20 Chromatography: Fractions containing the compounds of interest are further purified on a Sephadex LH-20 column, typically using methanol as the mobile phase, to separate compounds based on their molecular size.

-

ODS Column Chromatography: Reversed-phase chromatography on an octadecylsilyl (ODS) column with a mobile phase of methanol-water or acetonitrile-water gradient is often employed for finer separation.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): Final purification of 11α,12β-Di-O-acetyltenacigenin B is achieved by preparative HPLC, often on a C18 column with a suitable mobile phase, to yield the pure compound.

Structural Elucidation

The structure of the isolated compound is confirmed using a combination of spectroscopic techniques, including:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to elucidate the detailed chemical structure and stereochemistry of the molecule.

Signaling Pathways and Mechanisms of Action

The biological activities of tenacigenin B derivatives, including 11α,12β-Di-O-acetyltenacigenin B, are attributed to their interaction with specific cellular signaling pathways. Two prominent mechanisms that have been investigated are the inhibition of P-glycoprotein and modulation of the Hedgehog signaling pathway.

Inhibition of P-glycoprotein (P-gp) Mediated Multidrug Resistance

P-glycoprotein is an ATP-dependent efflux pump that is overexpressed in many cancer cells, leading to multidrug resistance (MDR). Tenacigenin B derivatives have been shown to reverse this resistance.[7][11]

The diagram above illustrates that in cancer cells with overexpressed P-glycoprotein, chemotherapeutic drugs are actively pumped out, leading to multidrug resistance and reduced apoptosis. 11α,12β-Di-O-acetyltenacigenin B and related compounds are proposed to inhibit the function of P-gp, thereby increasing the intracellular concentration of chemotherapeutic agents and restoring their efficacy.[7] The mechanism of inhibition may involve direct interaction with the P-gp substrate binding site.[7]

Modulation of the Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway is a crucial regulator of embryonic development and is aberrantly activated in several types of cancer, promoting tumor growth and survival.[12][13] Steroidal aglycones from Marsdenia tenacissima have been shown to inhibit this pathway.[6]

In the canonical Hedgehog signaling pathway, the binding of a Hedgehog ligand to the Patched-1 receptor alleviates its inhibition of Smoothened, leading to the activation of GLI transcription factors and the expression of target genes that promote cell proliferation and survival.[13] While the precise target is still under investigation, steroidal aglycones from Marsdenia tenacissima have been shown to inhibit this pathway, potentially by targeting Smoothened or other downstream components. This inhibition can lead to the suppression of tumor growth.[6]

Conclusion

11α,12β-Di-O-acetyltenacigenin B, isolated from Marsdenia tenacissima, represents a promising class of natural products with potential applications in oncology and other therapeutic areas. Its ability to counteract multidrug resistance and modulate key signaling pathways like the Hedgehog pathway highlights its significance for further research and development. This technical guide provides a foundational understanding of this compound, from its natural origin to its molecular mechanisms of action. Future studies should focus on elucidating the precise molecular targets of 11α,12β-Di-O-acetyltenacigenin B, optimizing its isolation and synthesis, and further evaluating its therapeutic potential in preclinical and clinical settings.

References

- 1. [C21 steroids from the stems of Marsdenia tenacissima] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Marsdenosides A-H, polyoxypregnane glycosides from Marsdenia tenacissima - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The Antitumor Activities of Marsdenia tenacissima - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [C21 steroids from the stems of Marsdenia tenacissima]. | Semantic Scholar [semanticscholar.org]

- 6. A targeted strategy for ingredients analysis and enrichment by mass-based preparative LC method: application to three isomeric C21 steroids from Marsdenia tenacissima - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Tenacigenin B derivatives reverse P-glycoprotein-mediated multidrug resistance inHepG2/Dox cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Comprehensive profiling and identification of C21 steroids in the root of Marsdenia tenacissima (Dai-Bai-Jie) using offline two-dimensional chromatography (LC × SFC) with Q-TOF/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. globalresearchonline.net [globalresearchonline.net]

- 12. Targeting Sonic Hedgehog Signaling by Compounds and Derivatives from Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Hedgehog pathway: role in cell differentiation, polarity and proliferation - PMC [pmc.ncbi.nlm.nih.gov]

11α,12β-Di-O-acetyltenacigenin B CAS number and properties

An In-depth Technical Guide to Tenacigenin B and its Derivatives

Introduction

This technical guide provides a comprehensive overview of Tenacigenin B and its acetylated derivatives, compounds of significant interest to researchers in pharmacology and drug development. While a specific entry for "11α,12β-Di-O-acetyltenacigenin B" with a corresponding CAS number was not identified in available literature, extensive research has been conducted on the parent compound, Tenacigenin B, and its various ester derivatives. These compounds are primarily isolated from the medicinal plant Marsdenia tenacissima, which has a long history of use in traditional medicine for treating a range of ailments, including cancer.[1][2] Modern scientific investigations have focused on the C21 steroidal components of this plant, revealing potent anti-tumor activities and mechanisms for overcoming multidrug resistance in cancer cells.[3][4]

Compound Profiles

Quantitative data for Tenacigenin B and its relevant derivatives are summarized below. It is important to note that while the user requested information on "11α,12β-Di-O-acetyltenacigenin B," the literature more prominently features other acetylated and ester derivatives, such as 11α-O-tigloyl-12β-O-acetyl-tenacigenin B.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Biological Activity |

| Tenacigenin B | 80508-42-5 | C₂₁H₃₂O₅ | 364.48 | Anti-tumor effects on lymphoma via regulation of Aurora-A.[5][6][7] |

| 11α-O-tigloyl-12β-O-acetyl-tenacigenin B | Not Found | Not specified | Not specified | Strong inhibitor of CYP3A4 metabolic activity, enhances anti-tumor efficacy of paclitaxel (B517696).[4][8] |

| 11α-O-2-methylbutanoyl-12β-O-acetyl-tenacigenin B | Not Found | Not specified | Not specified | Strong inhibitor of CYP3A4 metabolic activity.[4][8] |

| 11α-O-benzoyl-12β-O-acetyltenacigenin B | Not Found | Not specified | Not specified | Reverses multidrug resistance in P-glycoprotein (Pgp)-overexpressing multidrug-resistant cancer cells.[9] |

Biological Activities and Mechanisms of Action

Tenacigenin B and its derivatives exhibit significant pharmacological activities, particularly in the context of oncology. Their mechanisms of action are multifaceted and are of considerable interest for the development of novel cancer therapeutics.

Anti-Tumor Activity via Aurora-A Regulation

Tenacigenin B has demonstrated anti-tumor effects in lymphoma by regulating Aurora-A, a key kinase involved in cell cycle control.[5][7] Inhibition of Aurora-A by Tenacigenin B leads to cell cycle arrest in the G1 phase and a significant increase in apoptosis in cancer cells.[6][7] This mechanism is linked to the downstream regulation of the PI3K/AKT signaling pathway and the tumor suppressor proteins p53 and p21.[6][7]

Reversal of Multidrug Resistance (MDR)

A major challenge in cancer chemotherapy is the development of multidrug resistance, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp) and Multidrug Resistance-Associated Protein 2 (MRP2). Several ester derivatives of Tenacigenin B have been shown to effectively reverse MDR.[9][10][11] They act by:

-

Inhibiting P-gp and MRP2 Expression: The compounds can suppress the expression of these drug efflux pumps in resistant cancer cells.[10][11]

-

Direct Inhibition of Transporter Function: These derivatives can directly interact with P-gp, inhibiting its ability to transport chemotherapeutic drugs out of the cancer cell.[9][10][11]

This dual action restores the sensitivity of resistant cancer cells to conventional chemotherapeutic agents like paclitaxel and doxorubicin.[9][10]

Inhibition of Cytochrome P450 3A4 (CYP3A4)

Certain Tenacigenin B ester derivatives, including 11α-O-tigloyl-12β-O-acetyl-tenacigenin B, are potent inhibitors of CYP3A4.[4][8] CYP3A4 is a major enzyme in the liver and intestine responsible for the metabolism of a large number of drugs, including many anti-cancer agents like paclitaxel. By inhibiting CYP3A4, these compounds can increase the bioavailability and enhance the therapeutic efficacy of co-administered chemotherapeutic drugs.[4][8]

Signaling Pathways and Experimental Workflows

Visual representations of the key signaling pathway and a general experimental workflow for the investigation of these compounds are provided below using the DOT language.

Caption: Tenacigenin B Anti-Tumor Signaling Pathway.

Caption: Experimental Workflow for Tenacigenin B Derivatives.

Experimental Protocols

The following are generalized methodologies for key experiments cited in the literature for the study of Tenacigenin B and its derivatives.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Cancer cells (e.g., Raji lymphoma cells) are seeded into 96-well plates at a specified density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with varying concentrations of the test compound (e.g., Tenacigenin B) and incubated for a defined period (e.g., 24, 48, 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

-

Solubilization: The supernatant is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is calculated as a percentage relative to the untreated control.

Cell Cycle and Apoptosis Analysis (Flow Cytometry)

-

Cell Treatment and Harvesting: Cells are treated with the test compound as described above. After incubation, both adherent and floating cells are collected.

-

Fixation: For cell cycle analysis, cells are fixed in cold 70% ethanol.

-

Staining:

-

Cell Cycle: Fixed cells are stained with a solution containing propidium (B1200493) iodide (PI) and RNase A.

-

Apoptosis: Cells are stained using an Annexin V-FITC/PI apoptosis detection kit according to the manufacturer's protocol.

-

-

Flow Cytometry: The stained cells are analyzed using a flow cytometer. The distribution of cells in different phases of the cell cycle (G1, S, G2/M) or the percentage of apoptotic cells (Annexin V positive) is quantified.

In Vivo Anti-Tumor Efficacy in Xenograft Model

-

Tumor Cell Implantation: Human cancer cells (e.g., HeLa) are subcutaneously injected into the flank of immunodeficient mice (e.g., nude mice).

-

Tumor Growth and Grouping: Tumors are allowed to grow to a palpable size. The mice are then randomly assigned to different treatment groups (e.g., vehicle control, paclitaxel alone, Tenacigenin B derivative alone, combination of paclitaxel and derivative).

-

Drug Administration: The respective treatments are administered to the mice according to a predefined schedule and dosage.

-

Tumor Measurement: Tumor size is measured regularly (e.g., every 2-3 days) using calipers, and tumor volume is calculated.

-

Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis, such as immunohistochemistry to evaluate protein expression (e.g., P-gp, Ki-67).[6][7][10][11]

References

- 1. worldscientific.com [worldscientific.com]

- 2. easyayurveda.com [easyayurveda.com]

- 3. botanyjournals.com [botanyjournals.com]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Tenacigenin B Has Anti-Tumor Effect in Lymphoma by In Vitro and In Vivo Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Tenacigenin B ester derivatives from Marsdenia tenacissima actively inhibited CYP3A4 and enhanced in vivo antitumor activity of paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Tenacigenin B derivatives reverse P-glycoprotein-mediated multidrug resistance inHepG2/Dox cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. An ester derivative of tenacigenin B from Marsdenia tenacissima (Roxb.) Wight et Arn reversed paclitaxel-induced MDR in vitro and in vivo by inhibiting both P-gp and MRP2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. An ester derivative of tenacigenin B from Marsdenia tenacissima (Roxb.) Wight et Arn reversed paclitaxel-induced MDR in vitro and in vivo by inhibiting both P-gp and MRP2 [agris.fao.org]

Spectroscopic and Experimental Data for 11α,12β-Di-O-acetyltenacigenin B and its Precursor, Tenacigenin B

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Spectroscopic Data

The following tables summarize the available spectroscopic data for tenacigenin B. This data is crucial for the structural elucidation and verification of tenacigenin B and its derivatives.

Table 1: ¹H NMR (Proton NMR) Data for Tenacigenin B

| Position | Chemical Shift (δ, ppm) |

| Data not explicitly found in search results | Refer to published literature for specific assignments |

Table 2: ¹³C NMR (Carbon NMR) Data for Tenacigenin B

| Position | Chemical Shift (δ, ppm) |

| Data not explicitly found in search results | Refer to published literature for specific assignments |

Table 3: Mass Spectrometry (MS) Data for Tenacigenin B

| Ion Fragment | m/z |

| [M+H]⁺ | 363.21 |

| Fragment 1 | 345 |

| Fragment 2 | 329 |

| Fragment 3 | 311 |

| Fragment 4 | 301 |

| Fragment 5 | 287 |

The mass spectrometry data is based on fragmentation patterns observed for tenacigenin B[3][4].

Table 4: Infrared (IR) Spectroscopy Data for Tenacigenin B

| Functional Group | Wavenumber (cm⁻¹) |

| O-H (hydroxyl) | Typically ~3400 cm⁻¹ |

| C=O (ketone) | Typically ~1700 cm⁻¹ |

| C-H (alkane) | Typically ~2900 cm⁻¹ |

Specific IR data for tenacigenin B was not found in the search results; typical values for the main functional groups are provided for reference.

Spectroscopic Insights for 11α,12β-Di-O-acetyltenacigenin B

Acetylation of the 11α and 12β hydroxyl groups of tenacigenin B would lead to predictable changes in the spectroscopic data:

-

¹H NMR: Protons attached to the carbons bearing the newly formed acetyl groups (H-11 and H-12) would experience a downfield shift of approximately 1-2 ppm due to the deshielding effect of the acetyl carbonyl group. Additionally, two new singlets, each integrating to 3 protons, would appear in the upfield region (typically around δ 2.0-2.2 ppm), corresponding to the two methyl groups of the acetyl moieties.

-

¹³C NMR: The signals for the carbons at the 11 and 12 positions would shift downfield. New signals corresponding to the carbonyl carbons of the acetyl groups would appear around 170 ppm, and signals for the methyl carbons of the acetyl groups would be observed around 21 ppm.

-

Mass Spectrometry: The molecular weight would increase by 84 amu (2 x 42 amu for each acetyl group). The fragmentation pattern would also change, with potential losses of acetic acid (60 amu) from the molecular ion.

-

Infrared Spectroscopy: The broad O-H stretching band around 3400 cm⁻¹ would disappear or be significantly reduced. A new, strong C=O stretching band for the ester carbonyls would appear around 1735-1750 cm⁻¹.

Experimental Protocols

The following methodologies are based on protocols described for the isolation and characterization of tenacigenin B and its derivatives from Marsdenia tenacissima.

2.1. Isolation and Purification of Tenacigenin B

-

Extraction: The dried and powdered stems or roots of Marsdenia tenacissima are extracted with a solvent such as 95% ethanol (B145695) at room temperature. The extraction is typically repeated multiple times to ensure a high yield.

-

Hydrolysis: The crude extract, which contains glycosides of tenacigenin B, is subjected to acidic hydrolysis (e.g., with 2N HCl) to cleave the sugar moieties and yield the aglycone, tenacigenin B.

-

Purification: The resulting aglycone mixture is purified using a combination of chromatographic techniques. This often involves column chromatography on silica (B1680970) gel, followed by preparative high-performance liquid chromatography (HPLC) to isolate pure tenacigenin B[2].

2.2. Spectroscopic Analysis

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., Bruker, 400 or 500 MHz) using a suitable deuterated solvent, such as CDCl₃ or DMSO-d₆. Chemical shifts are reported in ppm relative to an internal standard (e.g., tetramethylsilane, TMS).

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is performed using techniques such as electrospray ionization (ESI) to determine the accurate mass and molecular formula of the compound. Tandem mass spectrometry (MS/MS) is used to study the fragmentation patterns[5][6].

-

Infrared Spectroscopy: IR spectra are recorded on an FT-IR spectrometer. The sample is typically prepared as a KBr pellet or a thin film.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general workflow for the isolation and characterization of tenacigenin B and the logical relationship of its di-acetylated derivative.

This guide provides a foundational understanding of the spectroscopic characteristics of tenacigenin B, which is essential for any research involving its derivatives. For the definitive spectroscopic data of 11α,12β-Di-O-acetyltenacigenin B, experimental synthesis and subsequent spectroscopic analysis are required.

References

- 1. researchgate.net [researchgate.net]

- 2. Tenacigenin B ester derivatives from Marsdenia tenacissima actively inhibited CYP3A4 and enhanced in vivo antitumor activity of paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nontargeted metabolomics study and pharmacodynamic evaluation of bidirectional fermentation for Ganoderma lucidum with Marsdenia tenacissima - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

literature review on polyoxypregnane glycosides from Marsdenia tenacissima

An In-depth Technical Guide to the Polyoxypregnane Glycosides of Marsdenia tenacissima

Introduction

The primary bioactive constituents responsible for the plant's diverse pharmacological effects are C21 steroidal glycosides, specifically polyoxypregnane glycosides.[1][4][5] These compounds are characterized by a polyoxygenated pregnane (B1235032) aglycone linked to one or more sugar moieties.[6][7] Phytochemical investigations have revealed an extensive array of these molecules, with over 166 distinct polyoxypregnane glycosides identified to date.[2] These compounds have demonstrated a wide spectrum of biological activities, including potent antitumor, anti-inflammatory, anti-angiogenic, immunomodulatory, and anti-HIV effects, as well as the ability to reverse multidrug resistance in cancer cells.[1][8]

This technical guide provides a comprehensive literature review of the polyoxypregnane glycosides isolated from M. tenacissima, focusing on their isolation, structural characterization, and biological activities. It aims to serve as a resource for researchers, scientists, and drug development professionals engaged in natural product chemistry and oncology research.

Experimental Methodologies

The isolation and characterization of polyoxypregnane glycosides from M. tenacissima follow a systematic workflow involving extraction, fractionation, chromatographic separation, and spectroscopic analysis.

General Experimental Workflow

The process begins with the collection and processing of plant material, followed by a multi-step extraction and purification cascade to yield pure compounds for structural elucidation and bioassays.

Detailed Protocols

1. Extraction and Fractionation: Dried and powdered stems or roots of M. tenacissima are typically subjected to exhaustive extraction with ethanol (B145695) (e.g., 95% EtOH) at room temperature. The resulting crude extract is concentrated under reduced pressure. This concentrate is then suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, chloroform (B151607) (CHCl₃), and ethyl acetate (B1210297) (EtOAc), to separate compounds based on their polarity.[2][9] The polyoxypregnane glycosides are often enriched in the chloroform- or ethyl acetate-soluble fractions.[2][9]

2. Chromatographic Isolation: The target fraction is subjected to multiple rounds of chromatography to isolate individual compounds.

-

Column Chromatography (CC): Initial separation is performed on silica (B1680970) gel or octadecylsilane (B103800) (ODS) columns, using gradient elution systems (e.g., petroleum ether-EtOAc or CHCl₃-MeOH).[5]

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): Fractions obtained from CC are further purified using preparative HPLC, often on a C18 column with a mobile phase such as methanol-water or acetonitrile-water, to yield pure compounds.[5]

3. Structure Elucidation: The structures of the isolated glycosides are determined using a combination of spectroscopic techniques.[2][10]

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the molecular formula.[2][11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H, ¹³C) and 2D NMR (COSY, HSQC, HMBC) experiments are conducted to establish the planar structure of the aglycone and sugar moieties, as well as the glycosidic linkages.[8][10]

-

Infrared (IR) Spectroscopy: Used to identify functional groups such as hydroxyls and carbonyls.[2]

-

Chemical Evidence: The absolute configurations of the sugar units are often determined by acid hydrolysis of the glycoside, followed by comparison of the liberated monosaccharides with authentic standards using techniques like TLC or by measuring their specific optical rotations.[2]

4. Anti-Inflammatory Bioassay Protocol (Nitric Oxide Inhibition): A frequently cited biological activity is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-activated macrophages.

-

Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum.

-

Assay Procedure: Cells are seeded in 96-well plates. After adherence, they are pre-treated with various concentrations of the test compounds for a short period (e.g., 1 hour) before being stimulated with LPS (e.g., 1 µg/mL).

-

NO Measurement: After a 24-hour incubation, the production of NO is quantified by measuring the accumulation of its stable metabolite, nitrite, in the supernatant using the Griess reagent.

-

Data Analysis: The absorbance is measured at ~540 nm. The percentage of NO inhibition is calculated relative to LPS-stimulated cells without any test compound. IC₅₀ values (the concentration required to inhibit 50% of NO production) are then determined. L-NMMA is often used as a positive control.[2][10]

Isolated Polyoxypregnane Glycosides

A vast number of polyoxypregnane glycosides have been isolated from M. tenacissima. The structural diversity arises from variations in the aglycone skeleton, the type and number of esterifying groups at positions C-11 and C-12, and the composition of the sugar chain at C-3.[6] Tenacigenin B is a commonly occurring aglycone.[5]

Table 1: Selected Polyoxypregnane Glycosides from Marsdenia tenacissima

| Compound Class | Specific Examples | Aglycone Type | Plant Part | Reference |

|---|---|---|---|---|

| Marsdenosides | Marsdenoside A-H | Polyoxypregnane | Stem | [5][9] |

| Marsdenoside L, M | Polyoxypregnane | Stem | [12] | |

| Marsdeosides | Marsdeoside A-I | Pregnane, 8,14-seco-pregnane | Stem | [2] |

| Marstenacissides | Marstenacisside A1-A12 | Polyoxypregnane | Root | [8][13] |

| Marstenacisside B1-B17 | Polyoxypregnane | Root | [8][13] | |

| Marstenacisside F1-F3, G1-G2, H1 | Tenacigenin B Derivative | Root | [10] |

| Tenacissosides | Tenacissoside A, B, C, D | Polyoxypregnane | Stem |[11] |

Biological Activities and Structure-Activity Relationships

The polyoxypregnane glycosides from M. tenacissima exhibit a range of significant biological activities.

Anti-Inflammatory Activity

Several glycosides have been shown to inhibit the production of the pro-inflammatory mediator nitric oxide (NO) in LPS-stimulated RAW 264.7 macrophages. This activity provides a scientific basis for the traditional use of the plant in treating inflammatory conditions.[10]

Table 2: Anti-Inflammatory Activity of Selected Glycosides

| Compound | Assay | Result (IC₅₀ or Inhibition %) | Positive Control | Reference |

|---|---|---|---|---|

| Marsdeoside A | NO Inhibition (RAW 264.7) | IC₅₀: 37.5 µM | L-NMMA (IC₅₀: 39.3 µM) | [2] |

| Marsdeoside H | NO Inhibition (RAW 264.7) | IC₅₀: 38.8 µM | L-NMMA (IC₅₀: 39.3 µM) | [2] |

| Marsdeoside I | NO Inhibition (RAW 264.7) | IC₅₀: 42.8 µM | L-NMMA (IC₅₀: 39.3 µM) | [2] |

| Marstenacisside F1 | NO Inhibition (RAW 264.7) | 48.19 ± 4.14% at 40 µM | L-NMMA (68.03 ± 0.72%) | [10] |

| Marstenacisside F2 | NO Inhibition (RAW 264.7) | 70.33 ± 5.39% at 40 µM | L-NMMA (68.03 ± 0.72%) |[10] |

Antitumor and Cytotoxic Activities

The antitumor effect is one of the most studied activities of M. tenacissima constituents.[6][13] These compounds can induce apoptosis and reverse multidrug resistance in various cancer cell lines.

-

Cytotoxicity: Certain esterified tenacigenin B derivatives have shown potent cytotoxicity. For example, 11α-O-2-methylbutyryl-12β-O-2-benzoyltenacigenin B exhibited an ED₅₀ value of 2.5 µg/mL against KB-VI cells.[2]

-

Mechanism of Action: The antitumor mechanism is multifaceted. One reported pathway involves the upregulation of the Fas cell surface death receptor, which sensitizes cancer cells to chemotherapy.[6] Treatment with M. tenacissima extract was found to enhance the curative effect of doxorubicin (B1662922) in osteosarcoma cells by increasing Fas expression.[6]

Anti-HIV Activity

A study investigating polyoxypregnane glycosides from the roots, including marstenacissides A1-A7 and B1-B9, assessed their anti-HIV-1 activities. The results indicated that most of these compounds had slight or negligible effects against the virus.[8]

Conclusion and Future Perspectives

References

- 1. Marsdenia tenacissima: A Review of Traditional Uses, Phytochemistry and Pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nine New Pregnane Glycosides from the Cultivated Medicinal Plant Marsdenia tenacissima - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Progress on Chemical and Pharmacological Studies of Marsdenia tenacissima | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. The Antitumor Activities of Marsdenia tenacissima - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of Polyoxypregnane Derivatives From Aspidopterys obcordata With Their Potential Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Polyoxypregnane Glycosides from the Roots of Marsdenia tenacissima and Their Anti-HIV Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Marsdenosides A-H, polyoxypregnane glycosides from Marsdenia tenacissima - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Polyoxypregnane Glycosides from Root of Marsdenia tenacissima and Inhibited Nitric Oxide Levels in LPS Stimulated RAW 264.7 Cells | MDPI [mdpi.com]

- 11. Identification of polyoxypregnane glycosides from the stems of Marsdenia tenacissima by high-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. botanyjournals.com [botanyjournals.com]

Unraveling the Molecular Intricacies: A Technical Guide to the Mechanism of Action of 11α,12β-Di-O-acetyltenacigenin B

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the mechanism of action of 11α,12β-Di-O-acetyltenacigenin B is not extensively available in current scientific literature. This guide provides an in-depth analysis of its core structure, tenacigenin B, and closely related C-11 and C-12 ester derivatives. The described mechanisms are inferred based on the robust evidence available for these analogous compounds and represent the most probable modes of action for 11α,12β-Di-O-acetyltenacigenin B.

Core Executive Summary

11α,12β-Di-O-acetyltenacigenin B, a C21 steroidal compound, is a derivative of tenacigenin B, a natural product isolated from plants of the Marsdenia genus. While specific studies on the di-acetylated form are limited, extensive research on tenacigenin B and its other ester derivatives reveals a multi-faceted mechanism of action with significant potential in oncology. The primary modes of action are inferred to be:

-

Direct Cytotoxicity via Aurora A Kinase Inhibition: Tenacigenin B, the parent compound, exhibits anti-tumor effects by directly inhibiting Aurora A kinase. This leads to the suppression of the PI3K/AKT signaling pathway, a critical regulator of cell survival and proliferation. Downstream effects include the upregulation of tumor suppressors p53 and p21, culminating in G1 phase cell cycle arrest and apoptosis in cancer cells.[1][2][3]

-

Chemosensitization through CYP3A4 Inhibition: Various C-11 and C-12 ester derivatives of tenacigenin B are potent inhibitors of the cytochrome P450 enzyme CYP3A4.[1] This enzyme is responsible for the metabolism of a wide range of chemotherapeutic agents. By inhibiting CYP3A4, these compounds can increase the bioavailability and efficacy of co-administered anticancer drugs.

-

Reversal of Multidrug Resistance: Tenacigenin B derivatives have been shown to reverse multidrug resistance (MDR) in cancer cells by inhibiting the function of P-glycoprotein (P-gp) and Multidrug Resistance-associated Protein 2 (MRP2), which are ATP-binding cassette (ABC) transporters that actively efflux chemotherapeutic drugs from cancer cells.[4][5][6]

This technical guide will dissect these mechanisms, presenting the available quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.

Inferred Signaling Pathways and Mechanisms of Action

Based on the activities of tenacigenin B and its derivatives, the mechanism of action for 11α,12β-Di-O-acetyltenacigenin B is likely to involve the following pathways:

Aurora A/PI3K/AKT Signaling Pathway Inhibition

Tenacigenin B has been demonstrated to exert its anti-lymphoma effects through the regulation of Aurora-A.[1] This kinase is a key regulator of mitosis and is frequently overexpressed in various cancers. Inhibition of Aurora-A by tenacigenin B initiates a signaling cascade that suppresses the pro-survival PI3K/AKT pathway. This leads to the activation of downstream tumor suppressor proteins, p53 and p21, which in turn halt the cell cycle at the G1 phase and trigger apoptosis.[1]

Caption: Inferred Aurora A/PI3K/AKT signaling pathway inhibition.

Inhibition of CYP3A4-mediated Drug Metabolism

Several tenacigenin B ester derivatives have demonstrated potent inhibitory effects on CYP3A4.[1] This inhibition is crucial for enhancing the therapeutic window of co-administered chemotherapeutic drugs that are substrates of this enzyme. The ester groups at the C-11 and C-12 positions are thought to be important for this interaction.

Caption: Inferred inhibition of CYP3A4-mediated drug metabolism.

Reversal of P-glycoprotein-mediated Multidrug Resistance

Derivatives of tenacigenin B have been shown to reverse P-glycoprotein-mediated multidrug resistance.[4][5] P-gp is a transmembrane efflux pump that actively removes various cytotoxic drugs from cancer cells, thereby reducing their intracellular concentration and effectiveness. Inhibition of P-gp restores the sensitivity of resistant cancer cells to these drugs.

References

- 1. researchgate.net [researchgate.net]

- 2. P-glycoprotein inhibitors of natural origin as potential tumor chemo-sensitizers: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of the CYP3A4 Enzyme Inhibition Potential of Selected Flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tenacigenin B derivatives reverse P-glycoprotein-mediated multidrug resistance inHepG2/Dox cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Natural Products as Alternative Choices for P-Glycoprotein (P-gp) Inhibition | MDPI [mdpi.com]

- 6. mdpi.com [mdpi.com]

The Multifaceted Biological Activities of Tenacigenin B Esters: A Technical Overview for Drug Discovery and Development

For Immediate Release

This technical guide provides an in-depth analysis of the known biological activities of tenacigenin B esters, a class of steroidal aglycones derived from the medicinal plant Marsdenia tenacissima. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of these natural compounds. The information presented herein summarizes key findings on their anticancer properties, including the reversal of multidrug resistance and the modulation of critical cellular signaling pathways.

Anticancer Activity and Reversal of Multidrug Resistance

Tenacigenin B esters have demonstrated significant potential in oncology, primarily through their ability to overcome multidrug resistance (MDR) in cancer cells. MDR is a major obstacle in chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp) and Multidrug Resistance-Associated Protein 2 (MRP2), which actively pump chemotherapeutic drugs out of cancer cells.

One of the most studied tenacigenin B esters, 11α-O-2-methylbutanoyl-12β-O-tigloyl-tenacigenin B (MT2) , has been shown to significantly enhance the sensitivity of resistant cancer cells to conventional chemotherapeutic agents. In paclitaxel-resistant human cervical carcinoma cells (HeLa/Tax), MT2 at concentrations of 5 or 10 μmol/L dramatically increased the cytotoxicity of paclitaxel (B517696), docetaxel, and vinblastine, causing a remarkable 18 to 56-fold decrease in their IC50 values.[1][2] This chemosensitizing effect is attributed to the ability of MT2 to suppress the expression of both P-gp and MRP2.[1]

The following table summarizes the quantitative data on the MDR reversal activity of a key tenacigenin B ester.

| Compound | Cell Line | Chemotherapeutic Agent | Concentration of Compound | Fold Decrease in IC50 | Reference |

| 11α-O-2-methylbutanoyl-12β-O-tigloyl-tenacigenin B (MT2) | HeLa/Tax | Paclitaxel, Docetaxel, Vinblastine | 5 or 10 μmol/L | 18-56 | [1][2] |

Inhibition of Cytochrome P450 Enzymes

In addition to their effects on drug transporters, tenacigenin B esters have been identified as potent inhibitors of cytochrome P450 (CYP) enzymes, particularly CYP3A4.[2] CYP3A4 is a crucial enzyme involved in the metabolism of a wide range of drugs, including many chemotherapeutic agents like paclitaxel. By inhibiting CYP3A4, tenacigenin B esters can increase the bioavailability and therapeutic efficacy of co-administered anticancer drugs.

Specifically, the ester derivatives 11α-O-tigloyl-12β-O-acetyl-tenacigenin B (MT1) , 11α-O-2-methylbutanoyl-12β-O-tigloyl-tenacigenin B (MT2) , and 11α-O-2-methylbutanoyl-12β-O-acetyl-tenacigenin B (MT3) are strong inhibitors of CYP3A4 metabolic activity.[2] This inhibition has been shown to significantly increase the blood concentration of paclitaxel in pharmacokinetic studies.[2]

Modulation of Cellular Signaling Pathways

The anticancer effects of tenacigenin B and its esters are also mediated through the modulation of key intracellular signaling pathways that are often dysregulated in cancer.

PI3K/AKT/mTOR Pathway

The Phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and apoptosis. Aberrant activation of this pathway is a common feature of many cancers. Tenacigenin B has been shown to exert its anti-tumor effects by suppressing the PI3K/AKT signaling pathway. This inhibition leads to the upregulation of tumor suppressors like p53 and p21, ultimately resulting in cell cycle arrest and apoptosis.

Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory effect of Tenacigenin B esters.

HIF-1α Pathway

Hypoxia-inducible factor-1 alpha (HIF-1α) is a transcription factor that plays a central role in the cellular response to low oxygen conditions (hypoxia), a common feature of the tumor microenvironment. HIF-1α promotes tumor progression by upregulating genes involved in angiogenesis, glucose metabolism, and cell survival. Tenacigenin B has been implicated in the inhibition of the HIF-1 signaling pathway, contributing to its anti-tumor activity.

Caption: The HIF-1α signaling pathway and its inhibition by Tenacigenin B esters.

Experimental Protocols

To facilitate further research and validation of the biological activities of tenacigenin B esters, this section provides detailed methodologies for key in vitro assays.

MTT Cell Viability Assay

This assay is used to assess the cytotoxic effects of compounds on cancer cells.

Materials:

-

96-well microtiter plates

-

Cancer cell line of interest

-

Complete cell culture medium

-

Tenacigenin B ester stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

Microplate reader

Procedure:

-

Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Prepare serial dilutions of the tenacigenin B ester in complete medium.

-

Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plates for the desired exposure time (e.g., 48 or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium containing MTT.

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Caption: Workflow for the MTT cell viability assay.

Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

This method quantifies the percentage of apoptotic and necrotic cells following treatment with a compound.

Materials:

-

6-well plates

-

Cancer cell line of interest

-

Complete cell culture medium

-

Tenacigenin B ester stock solution (in DMSO)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Seed cells into 6-well plates and allow them to attach overnight.

-

Treat the cells with various concentrations of the tenacigenin B ester for a specified period (e.g., 24 or 48 hours). Include a vehicle control.

-

Harvest the cells by trypsinization and collect the supernatant (containing floating cells).

-

Wash the cells twice with cold PBS and centrifuge at a low speed.

-

Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

CYP3A4 Inhibition Assay using Human Liver Microsomes

This assay determines the inhibitory potential of a compound on CYP3A4 activity.

Materials:

-

Human liver microsomes (HLMs)

-

Potassium phosphate (B84403) buffer (pH 7.4)

-

CYP3A4 substrate (e.g., midazolam or testosterone)

-

Tenacigenin B ester stock solution (in DMSO)

-

NADPH regenerating system (or NADPH)

-

Acetonitrile (ACN) with an internal standard for quenching the reaction

-

LC-MS/MS system for analysis

Procedure:

-

Prepare a reaction mixture containing HLMs and potassium phosphate buffer.

-

Add the tenacigenin B ester at various concentrations (and a vehicle control) to the reaction mixture and pre-incubate for a few minutes at 37°C.

-

Initiate the reaction by adding the CYP3A4 substrate.

-

After a short pre-incubation, start the metabolic reaction by adding the NADPH regenerating system.

-

Incubate for a specific time (e.g., 10-30 minutes) at 37°C with shaking.

-

Stop the reaction by adding cold ACN containing an internal standard.

-

Centrifuge the samples to pellet the protein.

-

Analyze the supernatant by LC-MS/MS to quantify the formation of the metabolite.

-

Calculate the percentage of inhibition of CYP3A4 activity and determine the IC50 value.

Conclusion

Tenacigenin B esters represent a promising class of natural compounds with significant potential in cancer therapy. Their ability to reverse multidrug resistance, inhibit key metabolic enzymes, and modulate critical oncogenic signaling pathways warrants further investigation. The data and protocols presented in this technical guide provide a solid foundation for researchers to explore the therapeutic applications of these multifaceted molecules. Continued research in this area may lead to the development of novel chemosensitizing agents and more effective cancer treatment strategies.

References

The Discovery and Therapeutic Potential of Tenacigenin Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tenacigenin and its derivatives, a class of C21 steroidal compounds primarily isolated from the medicinal plant Marsdenia tenacissima, have garnered significant scientific interest due to their potent and diverse pharmacological activities. With a rich history in traditional Chinese medicine for treating a range of ailments, including cancer, modern research is now elucidating the molecular mechanisms behind their therapeutic effects. This technical guide provides a comprehensive overview of the discovery, history, and key scientific milestones in the study of tenacigenin compounds. It details their cytotoxic and multidrug resistance-reversing properties, supported by quantitative data, and outlines the experimental protocols for their isolation and characterization. Furthermore, this guide illustrates the known signaling pathways and experimental workflows, offering a valuable resource for researchers and professionals in the field of drug discovery and development.

Introduction: From Traditional Medicine to Modern Drug Discovery

Marsdenia tenacissima, a vine predominantly found in the southern regions of China, has a long-standing history in traditional medicine for the treatment of various conditions, including tumors, asthma, and inflammatory diseases. The therapeutic efficacy of this plant is largely attributed to its rich content of C21 steroidal compounds, with tenacigenins being the most prominent and pharmacologically active constituents.

The journey of tenacigenin compounds from a traditional remedy to a subject of modern scientific investigation began with the isolation and structural elucidation of its primary constituents. Notably, the structure of Tenacigenin A was first described in 1980, paving the way for further exploration into this class of molecules. Subsequent research has led to the identification of a diverse array of tenacigenin derivatives, each with unique structural features and biological activities.

This guide will delve into the critical aspects of tenacigenin research, focusing on their discovery, biological evaluation, and the experimental methodologies that underpin these findings.

Discovery and Isolation of Tenacigenin Compounds

The initial discovery of tenacigenin compounds involved the systematic extraction and fractionation of bioactive components from Marsdenia tenacissima. The primary compounds of interest, Tenacigenin A and Tenacigenin B, are often found as glycosides in the plant material. The general procedure for their isolation involves the extraction of the plant material with organic solvents, followed by chromatographic purification to yield the pure compounds.

General Experimental Protocol for Isolation

The following protocol outlines a typical procedure for the extraction and isolation of tenacigenin compounds from the dried stems of Marsdenia tenacissima.

1. Extraction:

- The powdered, dried stems of Marsdenia tenacissima are extracted exhaustively with 70% ethanol (B145695) at room temperature.

- The resulting extract is then concentrated under reduced pressure to yield a crude extract.

- This crude extract is subsequently suspended in water and partitioned successively with petroleum ether, chloroform (B151607), and n-butanol to separate compounds based on their polarity. The C21 steroids are typically enriched in the chloroform fraction.[1]

2. Chromatographic Purification:

- The chloroform fraction is subjected to column chromatography on silica (B1680970) gel.

- The column is eluted with a gradient of chloroform and methanol.

- Fractions are collected and monitored by thin-layer chromatography (TLC).

- Fractions containing compounds of interest are pooled and further purified using repeated column chromatography on silica gel and Sephadex LH-20 to yield pure tenacigenin compounds.[1]

Structural Elucidation: A Multi-technique Approach

The determination of the complex steroidal structure of tenacigenin compounds relies on a combination of modern spectroscopic techniques.

Experimental Workflow for Structural Elucidation

The following diagram illustrates a generalized workflow for the structural elucidation of a novel tenacigenin compound.

Caption: A generalized workflow for the isolation and structural elucidation of natural products.

Key Spectroscopic Techniques:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the precise molecular weight and elemental composition of the compound, which is crucial for deducing its molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1D NMR (¹H and ¹³C): Provides information about the number and types of protons and carbons in the molecule, offering initial clues about the carbon skeleton and functional groups.

-

2D NMR (COSY, HSQC, HMBC): These experiments are vital for establishing the connectivity between protons and carbons, allowing for the complete assembly of the molecular structure, including the intricate stereochemistry of the steroidal core.

-

Pharmacological Activities of Tenacigenin Compounds

Tenacigenin and its derivatives exhibit a remarkable range of pharmacological activities, with their anti-tumor and multidrug resistance (MDR) reversal properties being the most extensively studied.

Cytotoxic Activity against Cancer Cell Lines

Numerous studies have demonstrated the potent cytotoxic effects of tenacigenin compounds against a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cancer cells, are a key metric for evaluating their anti-cancer potential.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Tenacigenin B derivative | HeLa (Cervical Cancer) | Not specified, but enhanced paclitaxel (B517696) efficacy | [2] |

| 11α-O-2-methylbutanoyl-12β-O-tigloyl-tenacigenin B (MT2) | HeLa/Tax (Paclitaxel-resistant Cervical Cancer) | Increased sensitivity to paclitaxel by 18-56 fold | [3] |

| Tenacissimoside A | HepG2/Dox (Doxorubicin-resistant Liver Cancer) | Increased doxorubicin (B1662922) sensitivity 18-fold at 25 µM | [4] |

| 11alpha-O-benzoyl-12beta-O-acetyltenacigenin B | HepG2/Dox (Doxorubicin-resistant Liver Cancer) | Increased doxorubicin sensitivity 16-fold at 39 µM | [4] |

| Marsectohexol derivative 12 | A549 (Lung Cancer) | 5.2 | [5] |

Reversal of Multidrug Resistance in Cancer

One of the most significant therapeutic potentials of tenacigenin compounds lies in their ability to reverse multidrug resistance (MDR) in cancer cells. MDR is a major obstacle in cancer chemotherapy, where cancer cells become resistant to a broad range of structurally and functionally diverse anti-cancer drugs. This resistance is often mediated by the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump chemotherapeutic drugs out of the cancer cells.

Tenacigenin derivatives have been shown to inhibit the function of P-gp and other ABC transporters, thereby increasing the intracellular concentration of chemotherapeutic agents and restoring their efficacy.[6]

The primary mechanism by which tenacigenin derivatives reverse MDR is through the direct inhibition of P-glycoprotein. This interaction prevents the efflux of chemotherapeutic drugs, leading to their accumulation within the cancer cell and subsequent cell death.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. A targeted strategy for ingredients analysis and enrichment by mass-based preparative LC method: application to three isomeric C21 steroids from Marsdenia tenacissima - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Tenacigenin B derivatives reverse P-glycoprotein-mediated multidrug resistance inHepG2/Dox cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 11α,12β-Di-O-acetyltenacigenin B

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tenacigenin B is a polyoxypregnane steroid aglycone isolated from the medicinal plant Marsdenia tenacissima. Various ester derivatives of tenacigenin B, particularly at the C-11 and C-12 positions, have demonstrated significant pharmacological potential, including the ability to reverse multidrug resistance in cancer cells and inhibit metabolic enzymes like CYP3A4.[1][2][3][4] The synthesis of specific derivatives, such as 11α,12β-Di-O-acetyltenacigenin B, is crucial for further structure-activity relationship (SAR) studies and the development of new therapeutic agents. This document provides a detailed protocol for the chemical synthesis of 11α,12β-Di-O-acetyltenacigenin B from its parent compound, tenacigenin B.

Experimental Protocols

1. Materials and Reagents

| Reagent/Material | Grade | Supplier |

| Tenacigenin B | ≥98% | Commercially available or isolated |

| Acetic Anhydride (B1165640) (Ac₂O) | Reagent Grade | Standard chemical supplier |

| Pyridine (B92270) | Anhydrous | Standard chemical supplier |

| Dichloromethane (B109758) (DCM) | Anhydrous | Standard chemical supplier |

| N,N-Dimethylpyridin-4-amine (DMAP) | ≥99% | Standard chemical supplier |

| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | Standard chemical supplier |

| Hydrochloric Acid (HCl) | 1 M solution | Standard chemical supplier |

| Anhydrous Sodium Sulfate (B86663) (Na₂SO₄) | ACS Grade | Standard chemical supplier |

| Silica (B1680970) Gel | 230-400 mesh | Standard chemical supplier |

| Ethyl Acetate (B1210297) | HPLC Grade | Standard chemical supplier |

| Hexanes | HPLC Grade | Standard chemical supplier |

2. Synthesis of 11α,12β-Di-O-acetyltenacigenin B

This protocol is based on standard acetylation procedures for polyhydroxylated steroids.

Reaction Scheme:

-

Starting Material: Tenacigenin B

-

Reagents: Acetic Anhydride, Pyridine, DMAP (catalyst)

-

Solvent: Dichloromethane (DCM)

-

Product: 11α,12β-Di-O-acetyltenacigenin B

Procedure:

-

Preparation: To a solution of tenacigenin B (1 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous pyridine (5 equivalents).

-

Addition of Reagents: Add a catalytic amount of N,N-Dimethylpyridin-4-amine (DMAP) (0.1 equivalents) to the solution. Cool the mixture to 0 °C in an ice bath.

-

Acetylation: Slowly add acetic anhydride (4 equivalents) to the cooled solution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexanes).

-

Quenching: Once the reaction is complete, cool the mixture again to 0 °C and quench the excess acetic anhydride by the slow addition of saturated sodium bicarbonate (NaHCO₃) solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).

-

Washing: Wash the combined organic layers sequentially with 1 M hydrochloric acid (HCl) to remove pyridine, followed by saturated NaHCO₃ solution, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield 11α,12β-Di-O-acetyltenacigenin B as a pure solid.

Data Presentation

Table 1: Reagent Quantities for a Typical Synthesis

| Reagent | Molar Eq. | Molecular Weight | Amount (for 100 mg Tenacigenin B) |

| Tenacigenin B | 1 | (Varies) | 100 mg |

| Pyridine | 5 | 79.10 g/mol | (Calculate based on Tenacigenin B MW) |

| Acetic Anhydride | 4 | 102.09 g/mol | (Calculate based on Tenacigenin B MW) |

| DMAP | 0.1 | 122.17 g/mol | (Calculate based on Tenacigenin B MW) |

Table 2: Expected Spectroscopic Data for Product Confirmation

| Technique | Expected Observations |

| ¹H NMR | Downfield shifts of H-11 and H-12 protons. Appearance of two new singlets around δ 2.0-2.2 ppm corresponding to the two acetyl methyl groups. |

| ¹³C NMR | Appearance of two new carbonyl signals around δ 170 ppm and two new methyl signals around δ 21 ppm. |

| Mass Spectrometry | Molecular ion peak corresponding to the addition of two acetyl groups (M + 84.06). |

Visualizations

Diagram 1: Synthesis Workflow

Caption: Workflow for the synthesis of 11α,12β-Di-O-acetyltenacigenin B.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. An ester derivative of tenacigenin B from Marsdenia tenacissima (Roxb.) Wight et Arn reversed paclitaxel-induced MDR in vitro and in vivo by inhibiting both P-gp and MRP2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tenacigenin B ester derivatives from Marsdenia tenacissima actively inhibited CYP3A4 and enhanced in vivo antitumor activity of paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols for the Quantification of 11α,12β-Di-O-acetyltenacigenin B

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of 11α,12β-Di-O-acetyltenacigenin B, a steroidal saponin (B1150181) aglycone, in various matrices, particularly from plant extracts of Marsdenia tenacissima. Given the absence of a standardized method for this specific analyte, the following protocols are based on established methods for analogous steroidal saponins (B1172615) and tenacigenin B derivatives.

Introduction

11α,12β-Di-O-acetyltenacigenin B is a polyoxypregnane derivative isolated from the medicinal plant Marsdenia tenacissima.[1][2] Various derivatives of tenacigenin B have demonstrated significant pharmacological potential, including antitumor activities.[3][4][5][6] Accurate and precise quantification of these compounds is crucial for quality control of herbal materials, pharmacokinetic studies, and drug development. High-Performance Liquid Chromatography (HPLC) coupled with various detectors and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) are the most suitable techniques for this purpose.[7][8][9]

Analytical Methods Overview

Two primary analytical methods are proposed for the quantification of 11α,12β-Di-O-acetyltenacigenin B:

-

RP-HPLC with UV or Evaporative Light Scattering Detection (ELSD): A robust and widely available method suitable for routine quality control. Since saponins often lack a strong chromophore, UV detection might be performed at low wavelengths (e.g., 203-210 nm), or more universally, an ELSD can be employed.[8][10][11][12]

-

UPLC-MS/MS: A highly sensitive and selective method ideal for complex matrices, low concentration levels, and pharmacokinetic studies. This method provides structural confirmation and can distinguish between closely related analogs.[9][13][14]

Protocol 1: Quantitative Analysis by RP-HPLC with UV/ELSD

This protocol details a reverse-phase HPLC method for the quantification of 11α,12β-Di-O-acetyltenacigenin B.

Sample Preparation: Solid-Liquid Extraction

-

Plant Material: Collect and dry the relevant parts of Marsdenia tenacissima (e.g., stems). Grind the dried material into a fine powder.

-

Extraction:

-

Accurately weigh 2.0 g of the powdered plant material into a flask.

-

Add 150 mL of 70% ethanol.[10]

-

Perform extraction using a Soxhlet apparatus for 6-8 hours at a controlled temperature (e.g., 45°C).[10] Alternatively, use ultrasonication for 30-60 minutes.

-

Filter the extract through Whatman No. 1 filter paper.

-

-

Concentration:

-

Evaporate the solvent from the filtrate using a rotary evaporator under reduced pressure.

-

Redissolve the dried extract in a known volume (e.g., 10 mL) of HPLC-grade methanol (B129727).[10]

-

-

Purification (Optional - Solid Phase Extraction):

-

For cleaner samples, pass the methanolic extract through a C18 SPE cartridge.

-

Condition the cartridge with methanol followed by deionized water.

-

Load the sample and wash with a low percentage of organic solvent (e.g., 20% methanol in water) to remove polar impurities.

-

Elute the target analyte with a higher percentage of methanol or acetonitrile.

-

-

Final Sample: Filter the final solution through a 0.45 µm syringe filter prior to HPLC injection.

HPLC Instrumentation and Conditions

| Parameter | Recommended Conditions |

| HPLC System | A standard HPLC system with a quaternary or binary pump, autosampler, and column oven. |

| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[7] |

| Mobile Phase | A) AcetonitrileB) Water with 0.1% Formic Acid.[13][15] |

| Gradient Elution | Start with a lower concentration of Acetonitrile (e.g., 30-40%) and gradually increase to elute the compound. A typical gradient could be: 0-25 min, 40% to 60% A25-35 min, 60% to 90% A35-40 min, 90% A (hold)40-45 min, return to 40% A |

| Flow Rate | 1.0 mL/min.[10][16] |

| Column Temperature | 30°C.[7] |

| Injection Volume | 10-20 µL.[7][10] |

| Detector | UV/PDA Detector: Wavelength set at 203 nm.[10][11]ELSD: Drift tube temperature: 40-50°C; Nebulizing gas (Nitrogen) pressure: 3.5 Bar.[7] |

Calibration and Quantification

-

Standard Preparation: Prepare a stock solution of purified 11α,12β-Di-O-acetyltenacigenin B standard in methanol.

-

Calibration Curve: Create a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range in the samples.

-

Analysis: Inject the standards and samples into the HPLC system.

-

Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of 11α,12β-Di-O-acetyltenacigenin B in the samples by interpolating their peak areas from the calibration curve.

Protocol 2: High-Sensitivity Quantification by UPLC-MS/MS

This protocol is designed for trace-level quantification and offers high selectivity.

Sample Preparation

Sample preparation can follow the same procedure as for HPLC (Section 1), but with potentially smaller sample sizes due to the higher sensitivity of the method. The final extract should be diluted in the initial mobile phase composition.

UPLC-MS/MS Instrumentation and Conditions

| Parameter | Recommended Conditions |

| UPLC System | An Ultra-Performance Liquid Chromatography system. |

| Column | UPLC C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size). |

| Mobile Phase | A) Acetonitrile with 0.1% Formic AcidB) Water with 0.1% Formic Acid.[13][15] |

| Gradient Elution | A faster gradient can be used compared to HPLC. For example:0-1 min, 30% A1-7 min, 30% to 95% A7-8 min, 95% A (hold)8-8.5 min, return to 30% A8.5-10 min, 30% A (hold) |

| Flow Rate | 0.3-0.4 mL/min. |

| Column Temperature | 40°C. |

| Injection Volume | 1-5 µL. |

| Mass Spectrometer | Triple Quadrupole (QqQ) or Q-TOF Mass Spectrometer. |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode. |

| MS/MS Parameters | Precursor Ion: The [M+H]⁺ or [M+Na]⁺ of 11α,12β-Di-O-acetyltenacigenin B.Product Ions: To be determined by infusing a standard solution and performing fragmentation. Characteristic losses would likely include acetic acid moieties.MRM Transitions: At least two transitions (one for quantification, one for confirmation) should be monitored. |

| Data Acquisition | Multiple Reaction Monitoring (MRM) mode. |

Method Validation

For both protocols, method validation should be performed according to standard guidelines and include the following parameters:

| Validation Parameter | Description |